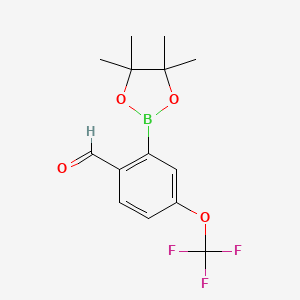
2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester
Descripción general
Descripción
2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a specialized organic compound characterized by its boronic acid group and trifluoromethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The compound affects the biochemical pathways through its protodeboronation process . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including this compound, can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-formyl-5-(trifluoromethoxy)phenylboronic acid with pinacol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, and heating the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to 2-carboxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester.
Reduction: The corresponding alcohol, 2-hydroxymethyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester, can be formed.
Substitution: Various substituted boronic esters can be synthesized depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. It can serve as a precursor for the synthesis of bioactive molecules that exhibit antibacterial and antifungal activities.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents. Its boronic acid group makes it a candidate for drug design, particularly in the context of cancer treatment and enzyme inhibition.
Industry: In the chemical industry, 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Comparación Con Compuestos Similares
2-Formylphenylboronic Acid: Lacks the trifluoromethoxy group, resulting in different reactivity and stability.
3-Formylphenylboronic Acid: Different position of the formyl group, leading to variations in chemical behavior.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with a different position of the formyl group.
Uniqueness: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and reactivity compared to similar compounds without this group.
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)11-7-10(20-14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKUYDUDPURYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130069 | |
| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-88-8 | |
| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


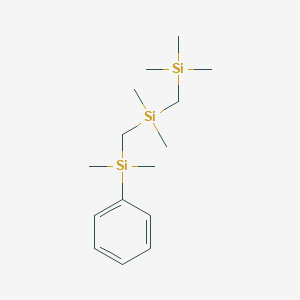
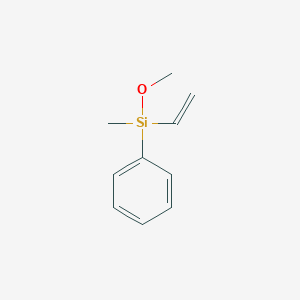
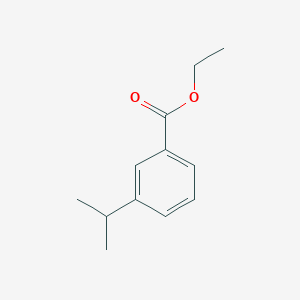

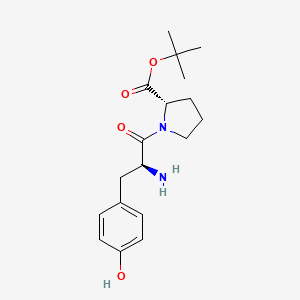
![6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B6307105.png)
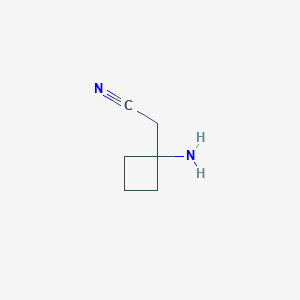
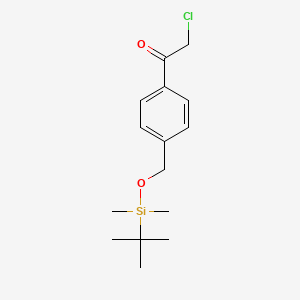
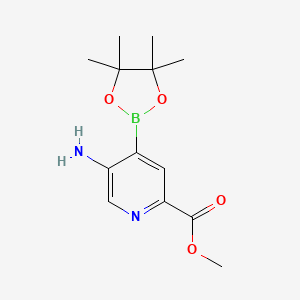
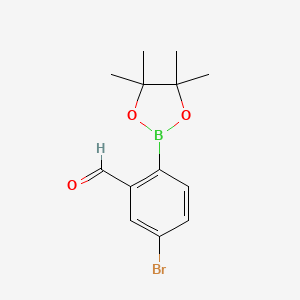
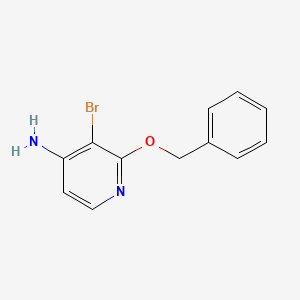
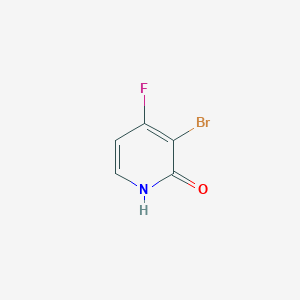
![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)
